molecular formula C27H30N4O4 B1680787 沙特宁 CAS No. 102669-89-6

沙特宁

货号: B1680787
CAS 编号: 102669-89-6
分子量: 474.6 g/mol
InChI 键: KLEKLDFUYOZELG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

沙特宁是一种药理化合物,以其双重作用特性而闻名。它结合了α-1阻断血管扩张作用和磷酸二酯酶III抑制介导的正性肌力作用。 这使得它在急性静脉注射治疗心力衰竭患者方面特别有效 .

科学研究应用

Pharmacological Properties

Saterinone exhibits dual-action properties as both a positive inotropic agent and a vasodilator . Its mechanism involves the inhibition of phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate (cAMP) in myocardial cells. This increase enhances myocardial contractility and promotes vascular relaxation, making it particularly beneficial for patients with heart failure.

Clinical studies have demonstrated the efficacy of saterinone in improving cardiac hemodynamics in patients with congestive heart failure. A notable study involved a randomized, double-blind trial where saterinone was administered intravenously to patients. The results indicated significant improvements in various hemodynamic parameters compared to placebo.

Case Study Overview

  • Study Design : Randomized, double-blind, placebo-controlled
  • Participants : 12 patients with severe congestive heart failure
  • Dosage : 2 µg/kg/min of saterinone for 3 hours
  • Measured Parameters :
    • Systemic Vascular Resistance (SVR)
    • Pulmonary Artery Pressure (PAP)
    • Cardiac Index (CI)
    • Ejection Fraction (EF)

Table 2: Hemodynamic Effects of Saterinone

ParameterBaseline ValuePost-Treatment ValueStatistical Significance
Systemic Vascular ResistanceHighDecreased by 37%p < 0.001
Pulmonary Artery PressureElevatedDecreased by 24%p < 0.05
Cardiac IndexLowIncreased by 32%p < 0.05
Ejection FractionLowIncreased by 45%p < 0.05

These findings suggest that saterinone effectively reduces vascular resistance and improves cardiac output, making it a promising candidate for treating heart failure.

Comparative Studies on Enantiomers

Research has also explored the effects of saterinone's enantiomers—R(+)-saterinone and S(-)-saterinone—on phosphodiesterase isoenzymes from ventricular tissues. While both enantiomers exhibited similar inhibitory effects on phosphodiesterase III and IV, R(+)-saterinone demonstrated slightly greater potency compared to S(-)-saterinone.

Table 3: Inhibition Potency of Enantiomers

EnantiomerIC50 (PDE III)IC50 (PDE IV)
R(+)-saterinoneMore potentSimilar potency
S(-)-saterinoneLess potentSimilar potency

Future Directions and Potential Applications

The ongoing research into saterinone's applications extends beyond heart failure treatment. Investigations are being conducted into its potential use in combination therapies for other cardiovascular diseases and its pharmacokinetic properties, which could enhance its therapeutic profile.

Potential Areas for Further Research

  • Combination therapies with other cardiovascular agents
  • Long-term effects on chronic heart conditions
  • Applications in other diseases involving cAMP dysregulation

作用机制

沙特宁通过双重机制发挥作用:

类似化合物:

    米力农: 另一种磷酸二酯酶III抑制剂,具有类似的正性肌力作用。

    苏尔马唑: 以其正性肌力和血管扩张特性而闻名。

    UD-CG 212.C1: 一种具有可比药理作用的化合物.

沙特宁的独特性: 沙特宁独特的磷酸二酯酶III抑制和α-1阻断特性的组合使其与其他类似化合物区别开来。 这种双重作用使其在治疗慢性心力衰竭方面特别有效,而不会显著增加心肌氧消耗 .

准备方法

合成路线和反应条件: 沙特宁的合成涉及多个步骤,包括中间体的制备及其后续反应。 一种常见的方法是在受控条件下,使1,2-二氢-5-(对-(2-羟基-3-(4-(邻甲氧基苯基)-1-哌嗪基)丙氧基)苯基)-6-甲基-2-氧代烟酰腈与适当的试剂反应 .

工业生产方法: 沙特宁的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程可能包括结晶、过滤和纯化等步骤,以获得最终产品所需的形态 .

化学反应分析

反应类型: 沙特宁会发生各种化学反应,包括:

常用试剂和条件:

主要形成的产物: 从这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生氧化衍生物,而还原可能产生沙特宁的还原形式 .

相似化合物的比较

Uniqueness of Saterinone: Saterinone’s unique combination of phosphodiesterase III inhibition and alpha-1 blocking properties sets it apart from other similar compounds. This dual action makes it particularly effective in treating chronic heart failure without significantly increasing myocardial oxygen consumption .

生物活性

Saterinone is a phosphodiesterase III (PDE III) inhibitor that has garnered attention for its dual-action properties in cardiovascular treatment. This article explores its biological activity, pharmacokinetics, and clinical implications, supported by relevant data and case studies.

Overview of Saterinone

Saterinone is primarily utilized in the management of heart failure, where it functions as both an alpha-1 adrenergic receptor blocker and a PDE III inhibitor. This dual mechanism enhances cardiac contractility while promoting vasodilation, making it a unique therapeutic option in acute heart failure management .

The pharmacological effects of saterinone stem from its ability to inhibit PDE III, leading to increased intracellular cAMP levels. This elevation facilitates enhanced myocardial contractility and vasodilation, which are critical in treating heart failure symptoms. Additionally, the alpha-1 blocking action contributes to reduced systemic vascular resistance .

Pharmacokinetics

Research indicates that saterinone exhibits a favorable pharmacokinetic profile. A study demonstrated that intravenous administration at a rate of 1.5 µg/kg/min over 24 hours resulted in significant hemodynamic improvements without severe adverse effects . The compound is metabolized in the liver, with metabolites detectable in plasma and urine, suggesting efficient clearance mechanisms .

Case Studies and Clinical Trials

  • Efficacy in Heart Failure : A multicenter trial assessed saterinone's impact on patients with chronic heart failure. Results indicated improved cardiac output and reduced hospitalizations compared to placebo groups. Notably, the drug demonstrated a dose-dependent effect on hemodynamic parameters .
  • Safety Profile : In clinical settings, saterinone has been associated with a lower mortality rate compared to other PDE III inhibitors like milrinone. This is particularly relevant given the historical context of increased mortality associated with long-term use of some PDE inhibitors .
  • Comparative Studies : Saterinone was found to be equipotent with its enantiomers (R(+)-saterinone and S(−)-saterinone) regarding PDE III inhibition, indicating that both forms maintain similar therapeutic efficacy .

Data Summary

The following table summarizes key findings from clinical trials involving saterinone:

Study ReferencePatient PopulationTreatment DurationKey Findings
Chronic Heart Failure Patients6 monthsImproved cardiac output; reduced hospitalizations
Heart Failure Patients24 hoursSafe hemodynamic improvement; minimal adverse effects
Healthy VolunteersVariesEquipotency of enantiomers confirmed

Adverse Effects and Considerations

While saterinone is generally well-tolerated, potential side effects include hypotension and arrhythmias, particularly when used in conjunction with other vasodilators. Continuous monitoring during therapy is recommended to mitigate risks associated with these adverse effects .

属性

IUPAC Name

5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4/c1-19-24(15-21(16-28)27(33)29-19)20-7-9-23(10-8-20)35-18-22(32)17-30-11-13-31(14-12-30)25-5-3-4-6-26(25)34-2/h3-10,15,22,32H,11-14,17-18H2,1-2H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEKLDFUYOZELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883106
Record name Saterinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102669-89-6
Record name Saterinone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102669896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saterinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SATERINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4P85FO7GS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

9.0 g of 1-[4-(4-dimethylamino-3-buten-2-on-3-yl)-phenoxy]-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-propan2-ol are heated under reflux in 100 ml of acetonitrile with 5.66 g of potassium carbonate, 0.67 g of tetrabutylammonium bisulphate and 2.52 g of cyanoacetamide for 36 hours. The solvent is then distilled off in vacuo, the residue is dissolved in 50 ml of water and the solution is neutralised with dilute hydrochloric acid and extracted several times with ethyl acetate. The extracts are dried and concentrated. The residue is purified by column chromatography on silica gel (chloroform:methanol=10:1). 2.2 g of 1-[4-(3-cyano-1,2-dihydro-6-methyl-2-oxo-pyridin-5-yl)-penoxy]-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-propan-2-ol are obtained.
Name
1-[4-(4-dimethylamino-3-buten-2-on-3-yl)-phenoxy]-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-propan2-ol
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step Two
Quantity
2.52 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Saterinone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Saterinone
Reactant of Route 3
Reactant of Route 3
Saterinone
Reactant of Route 4
Reactant of Route 4
Saterinone
Reactant of Route 5
Reactant of Route 5
Saterinone
Reactant of Route 6
Saterinone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。